molecular formula C10H12O4 B12880649 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone CAS No. 88308-82-1

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone

Cat. No.: B12880649
CAS No.: 88308-82-1
M. Wt: 196.20 g/mol
InChI Key: BKABFOAXNKEUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a 1,3-dioxane moiety and an ethanone group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the dioxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone can be achieved through a multi-step process. One common method involves the acetalization of 5-hydroxymethylfurfural with 1,3-propanediol, followed by selective hydrogenation using a bimetallic Ni-Re catalyst supported on TiO2 . The reaction is carried out under controlled pH conditions to balance the rates of deprotection and hydrogenation, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.

Scientific Research Applications

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is unique due to its combination of a furan ring and a 1,3-dioxane ring, which imparts both reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

88308-82-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-[5-(1,3-dioxan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C10H12O4/c1-7(11)8-3-4-9(14-8)10-12-5-2-6-13-10/h3-4,10H,2,5-6H2,1H3

InChI Key

BKABFOAXNKEUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.